3-[(Pyridine-3-carbonyl)-amino]-propionic acid
Overview
Description
“3-[(Pyridine-3-carbonyl)-amino]-propionic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C9H10N2O3 and a molecular weight of 194.19 .
Molecular Structure Analysis
The molecular structure of “3-[(Pyridine-3-carbonyl)-amino]-propionic acid” can be represented by the SMILES string: C1=CC(=CN=C1)C(=O)NCCC(=O)O . This indicates that the compound contains a pyridine ring attached to a carbonyl group, which is further linked to an amino-propionic acid moiety .
Chemical Reactions Analysis
The compound, being a derivative of pyridine, may undergo nucleophilic substitution reactions . The carbonyl group in the compound can also react with nucleophiles, leading to addition or substitution reactions .
Scientific Research Applications
Catalytic Enantioselective Synthesis
One application of related pyridine-containing compounds involves catalytic enantioselective routes to alpha-aminooxy carbonyl compounds via enamine intermediates. These compounds are synthesized using pyrrolidine enamine as a substrate, demonstrating the utility of pyridine-based catalysts in producing aminooxy carbonyl compounds with high yields and complete enantioselectivity for both aldehydes and ketones (Momiyama et al., 2004).
Organosilicon Polymers
Another study details the synthesis of 2-{[3-(Triethoxysilyl)propyl]amino}pyridine and its derivatives, leading to the development of cross-linked organosilicon copolymers. These materials demonstrate potential for use in the extraction and recovery of precious metals, showcasing the application of pyridine derivatives in material science and environmental remediation (Belousova et al., 2001).
Arylation of sp3 C-H Bonds
Pyridine derivatives also play a crucial role in the palladium-catalyzed arylation of sp3 C-H bonds. This process allows for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives, indicating the importance of pyridine-containing directing groups in the selective functionalization of molecules (Zaitsev et al., 2005).
Spectroscopic and Molecular Docking Studies
In a comprehensive study, 3-Pyridinepropionic acid was examined through various spectroscopic methods and computational studies, revealing insights into its structural properties and electronic behavior. Molecular docking showed potential medical applications by demonstrating binding affinities to protein receptors, suggesting the compound's relevance in drug design and pharmacological research (Savita et al., 2021).
Amide Bond Formation
Pyridine and its derivatives are also instrumental in facilitating amide bond formation with low epimerization, crucial for the synthesis of complex organic molecules, including pharmaceuticals. This showcases the utility of pyridine-based compounds in creating robust methodologies for organic synthesis (Dunetz et al., 2011).
Future Directions
properties
IUPAC Name |
3-(pyridine-3-carbonylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXHLWILLGRTEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridine-3-carbonyl)-amino]-propionic acid |
Synthesis routes and methods
Procedure details
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